

2-(Ethylthio)nicotinic acid CAS number and molecular structure

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Compound of Interest

Compound Name: 2-(Ethylthio)nicotinic acid

Cat. No.: B1582056

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An In-depth Technical Guide to 2-(Ethylthio)nicotinic Acid

This guide provides a comprehensive technical overview of **2-(Ethylthio)nicotinic acid**, a pyridine carboxylic acid derivative of interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing available data with insights from related compounds, this document offers a detailed exploration of its chemical properties, potential biological activities, and methodologies for its study.

Core Molecular Identity

2-(Ethylthio)nicotinic acid, also known as 2-(ethylthio)pyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and an ethylthio group at position 2.

Chemical Abstract Service (CAS) Number and Molecular Formula

The definitive identifier for this compound is its CAS number, which provides a unique entry in chemical literature and databases.

Property	Value	Reference
CAS Number	27868-76-4	[1][2]
Molecular Formula	C ₈ H ₉ NO ₂ S	[1][2]
Molecular Weight	183.23 g/mol	[1][2]
SMILES Code	O=C(O)C1=C(SCC)N=CC=C1	[2]

Molecular Structure

The structural arrangement of **2-(Ethylthio)nicotinic acid** is foundational to its chemical behavior and biological interactions.

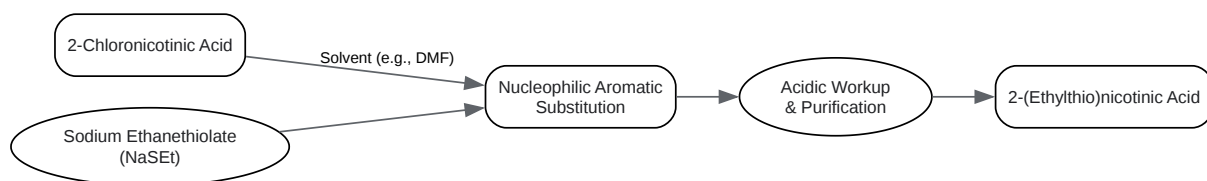
Caption: 2D structure of **2-(Ethylthio)nicotinic acid**.

Synthesis and Characterization

While specific literature detailing the synthesis of **2-(Ethylthio)nicotinic acid** is not abundant, a plausible and efficient synthetic route can be extrapolated from established methods for analogous nicotinic acid derivatives.

Proposed Synthesis Workflow

A common strategy for synthesizing thioether derivatives of nicotinic acid involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with an appropriate thiol. A likely precursor is 2-chloronicotinic acid or 2-mercaptonicotinic acid.



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Caption: Proposed synthesis workflow for **2-(Ethylthio)nicotinic acid**.

Representative Protocol:

- **Reaction Setup:** To a solution of 2-chloronicotinic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add sodium ethanethiolate.
- **Reaction Conditions:** The reaction mixture is stirred, typically at an elevated temperature (e.g., 60-100 °C), to facilitate the nucleophilic aromatic substitution. Progress is monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The pH is then adjusted to an acidic value (e.g., pH 3-4) using an acid like HCl to precipitate the carboxylic acid product.
- **Purification:** The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-(Ethylthio)nicotinic acid**.

Spectroscopic Characterization (Predicted)

Based on the analysis of closely related structures like nicotinic acid and 2-(methylthio)nicotinic acid, the following spectral characteristics are anticipated for **2-(Ethylthio)nicotinic acid**.

Technique	Expected Features	Rationale
^1H NMR	<ul style="list-style-type: none">- Aromatic protons in the 7.5-9.0 ppm range with characteristic splitting patterns for the pyridine ring.- A quartet around 2.8-3.2 ppm (CH_2) coupled to the methyl protons.- A triplet around 1.2-1.5 ppm (CH_3) from the ethyl group.- A broad singlet for the carboxylic acid proton (>10 ppm), which may be absent if a deuterated solvent like D_2O is used.	The chemical shifts and coupling patterns are predictable based on the electronic environment and neighboring protons of the pyridine and ethyl groups[3].
^{13}C NMR	<ul style="list-style-type: none">- Aromatic carbons in the 120-160 ppm range.- A carbonyl carbon ($\text{C}=\text{O}$) signal around 165-175 ppm.- Aliphatic carbons for the ethyl group (CH_2 and CH_3) in the upfield region (e.g., 15-35 ppm).	The carbon skeleton provides a unique fingerprint, with the electronegativity of adjacent atoms influencing the chemical shifts.
FT-IR	<ul style="list-style-type: none">- A broad O-H stretch from the carboxylic acid dimer at $\sim 2500\text{-}3300\text{ cm}^{-1}$.- A sharp $\text{C}=\text{O}$ stretch from the carbonyl group at $\sim 1700\text{ cm}^{-1}$.- C-H stretching from aromatic and aliphatic groups around $2850\text{-}3100\text{ cm}^{-1}$.- C=N and C=C stretching from the pyridine ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.	These vibrational frequencies are characteristic of the functional groups present in the molecule[4].
Mass Spec	<ul style="list-style-type: none">- A molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to its molecular weight (183.23).-	Mass spectrometry confirms the molecular weight and can provide structural information

Fragmentation patterns showing loss of the carboxyl group (-45 Da) or parts of the ethylthio side chain. through fragmentation analysis[5].

Potential Biological and Pharmacological Profile

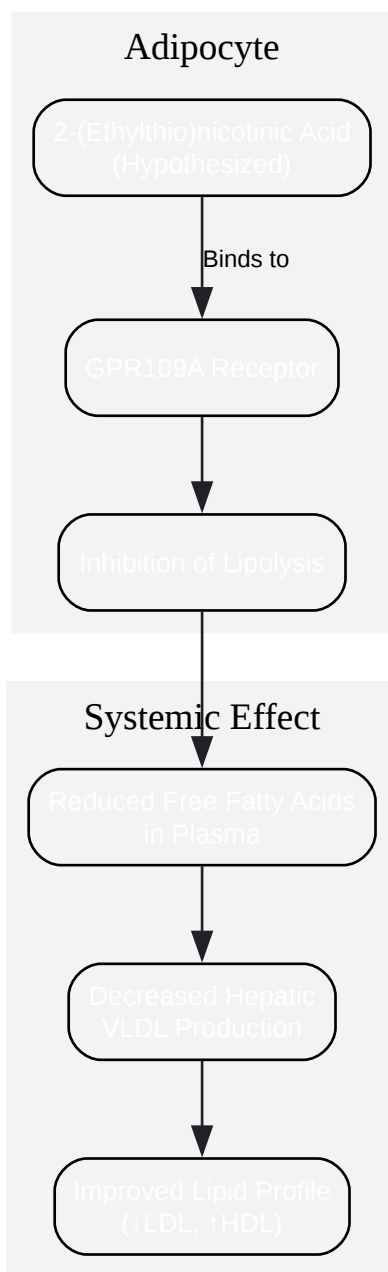
The biological activities of **2-(Ethylthio)nicotinic acid** have not been extensively reported. However, its structural similarity to nicotinic acid (Vitamin B3) and other 2-thio-substituted derivatives allows for informed hypotheses regarding its potential pharmacological roles.

Lipid-Modifying and Cardiovascular Effects

Nicotinic acid is a well-established broad-spectrum lipid-modifying drug[6]. It is known to lower LDL cholesterol and triglycerides while increasing HDL cholesterol[7]. The primary mechanism for these effects is believed to be mediated through the activation of the G-protein coupled receptor GPR109A, which is highly expressed in adipose tissue[7]. This activation leads to the inhibition of lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing VLDL production[8].

It is plausible that **2-(Ethylthio)nicotinic acid** could act as an agonist at the GPR109A receptor, though the ethylthio substitution at the 2-position would likely modulate its potency and efficacy compared to the parent compound.

Furthermore, studies on related thionicotinic acid derivatives have demonstrated potent vasorelaxant properties. For instance, 2-(1-adamantylthio)nicotinic acid was shown to induce dose-dependent vasorelaxation, a mechanism partially mediated by endothelium-induced nitric oxide (NO) and prostacyclin[1]. This suggests a potential for **2-(Ethylthio)nicotinic acid** in cardiovascular research beyond lipid modification.



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